Talinolol - 57460-41-0

Talinolol

Catalog Number: EVT-283220
CAS Number: 57460-41-0
Molecular Formula: C20H33N3O3
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Talinolol is a synthetic, highly selective β1-adrenergic receptor antagonist. [, , , , , ] It is primarily used in scientific research as a probe drug to study the activity and function of P-glycoprotein (P-gp, also known as ABCB1), a transmembrane protein responsible for efflux transport of various compounds, including many drugs, across cell membranes. [, , , , , , , , , , , , , , , , , , , , , , ] Due to its relatively low metabolism and predominant excretion in unchanged form, Talinolol is particularly valuable for investigating P-gp mediated drug interactions and their impact on drug absorption, distribution, and elimination. [, , ]

Future Directions
  • Further Elucidation of P-gp Interactions: While extensively studied, the complex interplay between Talinolol and P-gp, including the influence of various factors like genetics, diet, and co-administered drugs, warrants further investigation. [, , , ]
  • Exploring Other Transporters: Research suggests that transporters other than P-gp may also play a role in Talinolol disposition. Investigating the contribution of these transporters could provide a more complete understanding of its pharmacokinetics. []
  • Developing Improved P-gp Probes: While a valuable tool, Talinolol's limitations as a P-gp probe, such as its susceptibility to other transporters, necessitate the development of more specific and sensitive probes for future research. [, ]
  • Translational Research: Continued efforts to translate findings from Talinolol studies into clinical practice are essential for optimizing drug therapy and minimizing adverse drug reactions related to P-gp mediated drug interactions. [, , ]

R-Verapamil

Compound Description: R-Verapamil is an enantiomer of the calcium channel blocker verapamil. It is also a potent inhibitor of P-glycoprotein (P-gp), an efflux transporter protein. [, , ]

Relevance: R-Verapamil is relevant to talinolol because it has been shown to decrease the oral bioavailability of talinolol in humans, likely by inhibiting P-gp-mediated efflux in the intestine. This suggests a potential drug interaction between the two compounds. [] Talinolol is a substrate of P-gp. [, , ]

Norverapamil

Compound Description: Norverapamil is the primary metabolite of verapamil, and also exhibits some degree of P-gp inhibition. []

Relevance: Like R-verapamil, norverapamil could potentially contribute to P-gp inhibition and influence the pharmacokinetics of talinolol when co-administered. []

4-trans-Hydroxytalinolol

Compound Description: 4-trans-Hydroxytalinolol is a major metabolite of talinolol formed through hepatic metabolism. []

Relevance: The formation of 4-trans-hydroxytalinolol, primarily mediated by CYP3A4, contributes to the elimination of talinolol. The stereoselective metabolism of talinolol, where the S(−) enantiomer is metabolized faster than the R(+) enantiomer, results in a slightly higher bioavailability of the R(+) enantiomer. []

Ketoconazole

Compound Description: Ketoconazole is an antifungal medication and a known inhibitor of CYP3A4, a key enzyme involved in drug metabolism. []

Relevance: Ketoconazole inhibits the metabolism of talinolol in human liver microsomes, indicating a potential drug interaction that could increase talinolol exposure. This interaction highlights the role of CYP3A4 in the metabolism of talinolol. []

Rifampicin

Compound Description: Rifampicin is an antibiotic and a strong inducer of CYP3A4 activity, which can impact drug metabolism. []

Relevance: Rifampicin intensifies the stereoselective disposition of talinolol by inducing the metabolism of both enantiomers, further highlighting the role of CYP3A4 in talinolol metabolism. This interaction emphasizes the potential for drug interactions with talinolol in the presence of CYP3A4 modulators. []

Barnidipine

Compound Description: Barnidipine is a long-acting calcium channel blocker and, like verapamil, acts as a potent inhibitor of P-glycoprotein. []

Relevance: Similar to verapamil, barnidipine increases talinolol bioavailability by inhibiting P-gp. The study suggests that the effect of barnidipine on talinolol pharmacokinetics might be dose-dependent and could be amplified upon repeated administration, indicating potential clinical significance. []

Naringin

Compound Description: Naringin is a flavonoid found abundantly in grapefruit and is known to interact with drug transporters. []

Relevance: Naringin exhibits species-specific effects on talinolol absorption. It inhibits OATP-mediated talinolol uptake in humans, reducing talinolol absorption. In rats, it inhibits both OATP and P-gp, but the net effect is increased talinolol absorption due to its stronger inhibition of P-gp. []

Cyclosporine A

Compound Description: Cyclosporine A is an immunosuppressant drug and a known inhibitor of P-gp. [, ]

Relevance: Similar to other P-gp inhibitors, co-administration of talinolol with cyclosporine A leads to increased bioavailability of talinolol, particularly after administration to the stomach or colon in rats. This observation emphasizes the role of P-gp in limiting talinolol absorption. [, ]

Silymarin

Compound Description: Silymarin is an herbal extract derived from milk thistle with purported hepatoprotective properties and potential for drug interactions. []

Relevance: Silymarin increases the plasma concentration of talinolol, likely through inhibition of P-gp, similar to other P-gp inhibitors mentioned. The effect was more pronounced in individuals with specific MDR1 genotypes (TT homozygotes). []

Curcumin

Compound Description: Curcumin is a natural polyphenol found in turmeric with potential anti-inflammatory and P-gp inhibitory effects. []

Relevance: Similar to silymarin, curcumin increased the plasma concentrations of talinolol, indicating an interaction likely mediated by P-gp inhibition. This interaction was also influenced by ABCB1 C3435T genotype, with greater effects observed in individuals carrying the TT genotype. []

Daidzein

Compound Description: Daidzein is an isoflavone found in soybeans, often studied for its potential health effects. It is a known substrate of P-gp. []

Relevance: Daidzein showed significant effects on the pharmacokinetics of talinolol by decreasing its AUC and T1/2, irrespective of the MDR1-3435 genotype. This suggests that daidzein might affect talinolol pharmacokinetics through mechanisms beyond P-gp modulation. []

18α-Glycyrrhetinic Acid (α-GA) and 18β-Glycyrrhetinic Acid (β-GA)

Compound Description: 18α-Glycyrrhetinic acid (α-GA) and 18β-Glycyrrhetinic acid (β-GA) are aglycones of glycyrrhizic acid, a constituent of licorice root, with potential for modulating drug transporters. []

Relevance: Both α-GA and β-GA were found to increase the transport of talinolol in Caco-2 cell monolayers, indicating their potential to induce P-gp activity and potentially influence talinolol disposition in vivo. []

Tangeretin, Nobiletin, 3,5,6,7,8,3',4'-Heptamethoxyflavone, and Sinensetin

Compound Description: These compounds are polymethoxylated flavones (PMFs) found in citrus fruits, known for various biological activities, including potential interactions with drug transporters. []

Relevance: These PMFs, particularly tangeretin, significantly decreased talinolol transport across Caco-2 cell monolayers, suggesting their inhibitory effects on P-gp activity and potential for altering talinolol pharmacokinetics. []

Midazolam

Compound Description: Midazolam is a benzodiazepine medication primarily metabolized by CYP3A4, making it a suitable probe substrate for assessing CYP3A4 activity. []

Relevance: While not structurally related to talinolol, midazolam is relevant because, like talinolol, it is a substrate of CYP3A4. Studying how a compound affects both midazolam and talinolol's pharmacokinetics can help determine if that compound interacts with CYP3A4. For example, in one study, genistein decreased the AUC, Cmax, and t1/2 of both midazolam and talinolol while increasing their oral clearance. This suggests that genistein induces both CYP3A and P-gp activity. []

Source and Classification

Talinolol was first synthesized in the 1970s and has since been utilized in clinical settings. It belongs to the class of beta-blockers, which are widely used in treating various cardiovascular diseases. The compound is categorized under non-selective beta-blockers due to its affinity for both beta-1 and beta-2 adrenergic receptors, although it shows a greater selectivity towards beta-1 receptors.

Synthesis Analysis

The synthesis of talinolol involves several steps, typically beginning with the preparation of a cyclohexylamine derivative. The key steps include:

  1. Formation of the Cyclohexyl Ring: The cyclohexyl group is introduced through alkylation reactions involving cyclohexyl halides.
  2. Amine Coupling: Secondary amines are coupled with appropriate electrophiles to form the desired amine structure.
  3. Hydroxylation: Hydroxyl groups are added to specific positions on the aromatic ring, which is crucial for the biological activity of talinolol.

A notable synthesis route reported involves the use of epoxide intermediates and secondary amines, leading to the formation of talinolol through ring closure reactions mediated by various reagents, including p-tosyl chloride .

Molecular Structure Analysis

Talinolol has a complex molecular structure characterized by the following features:

  • Chemical Formula: C17_{17}H24_{24}N2_2O
  • Molecular Weight: 288.39 g/mol
  • Functional Groups: The molecule contains an aromatic ring, a cyclohexyl moiety, and an ethanolamine side chain.

The three-dimensional structure of talinolol reveals a configuration that allows it to fit into the active sites of beta-adrenergic receptors effectively, facilitating its action as an antagonist .

Structural Data

  • X-ray Crystallography: Studies have shown that talinolol can adopt multiple conformations in solution, crucial for its interaction with receptor sites .
  • Conformational Flexibility: The presence of multiple rotatable bonds contributes to its binding affinity and selectivity towards beta receptors.
Chemical Reactions Analysis

Talinolol undergoes several chemical reactions relevant to its pharmacokinetics and metabolism:

  1. Hydroxylation: This reaction primarily occurs in the liver and leads to various metabolites that can influence its efficacy and safety profile.
  2. Conjugation Reactions: Talinolol is subject to phase II metabolism where it forms glucuronides, enhancing its solubility for excretion .
  3. Degradation Pathways: Talinolol can degrade under certain conditions, leading to loss of pharmacological activity.

The metabolic pathways have been characterized using high-performance liquid chromatography coupled with mass spectrometry techniques, allowing for detailed profiling of talinolol and its metabolites in biological samples .

Mechanism of Action

Talinolol exerts its effects primarily through antagonism of beta-adrenergic receptors:

  • Beta-1 Receptor Blockade: By selectively blocking these receptors in the heart, talinolol reduces heart rate and myocardial contractility.
  • Secondary Effects: It also has implications on renin release from the kidneys, contributing to lower blood pressure through decreased angiotensin II levels.

Studies indicate that talinolol's binding affinity varies based on structural modifications made during synthesis, affecting its potency as a beta-blocker .

Physical and Chemical Properties Analysis

Talinolol exhibits several important physical and chemical properties:

  • Solubility: It has variable solubility in water (approximately 36% to 69% bioavailability), influenced by formulation types such as self-nanoemulsifying drug delivery systems (SNEDDS) that enhance absorption rates significantly .
  • Stability: Talinolol remains stable under standard storage conditions but may degrade in extreme pH environments.
  • Melting Point: The melting point ranges around 150°C, indicating good thermal stability for pharmaceutical formulations.

These properties are critical for developing effective drug delivery systems that maximize absorption while minimizing degradation during storage and transit through the gastrointestinal tract .

Applications

Talinolol has several applications in clinical pharmacology:

  1. Hypertension Management: It is widely prescribed for managing high blood pressure due to its efficacy in reducing heart rate and myocardial oxygen demand.
  2. Cardiac Conditions: Used in treating arrhythmias and other cardiovascular disorders.
  3. Research Applications: Talinolol serves as a model compound in pharmacokinetic studies due to its well-characterized metabolic pathways and receptor interactions.

Additionally, ongoing research explores its potential applications beyond traditional uses, including effects on cholesterol metabolism and interactions with various transport proteins that modulate drug absorption .

Pharmacokinetic Mechanisms & Transporter-Mediated Disposition

Intestinal Absorption Dynamics and P-glycoprotein Interactions

Talinolol exhibits incomplete and variable oral absorption (53-62%) despite adequate lipophilicity (logD=1.1) and absence of significant first-pass metabolism. This phenomenon is primarily attributed to P-glycoprotein (P-gp/ABCB1/MDR1)-mediated efflux in the intestine. P-gp, expressed on the apical membrane of enterocytes, actively pumps talinolol back into the gut lumen, limiting its systemic absorption [1] [4].

Key characteristics of talinolol-P-gp interaction:

  • Saturable Transport: Talinolol exhibits dose-dependent nonlinear absorption. At low doses (25-50 mg), P-gp efflux dominates, resulting in lower bioavailability (~55-65%). Higher doses (100-400 mg) saturate P-gp transporters, increasing bioavailability up to ~85-94% [10].
  • Induction and Inhibition: Intestinal P-gp expression and activity are modifiable:
  • Inducers: Rifampicin, carbamazepine, St. John's Wort, and thyroxine significantly upregulate duodenal P-gp (MDR1 mRNA) expression. Carbamazepine (600 mg/day for 14-18 days) increased MDR1 mRNA by 1.8-fold, decreasing talinolol absorption to 53.2% ± 15.5% compared to baseline 62.1% ± 13.0% [4] [8].
  • Inhibitors: The surfactant D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS 0.04%) significantly inhibits intestinal P-gp. Intraduodenal co-administration with talinolol increased AUC₀–∞ by 39% (90% CI: 1.10-1.75) and Cₘₐₓ by 100% (90% CI: 1.39-2.88) [2]. Conversely, surfactants like Poloxamer 188 (0.8%) without P-gp affinity showed no significant effect. Verapamil and erythromycin also inhibit P-gp, increasing talinolol absorption [4] [6].
  • Intestinal Secretion: Net intestinal secretion of talinolol against a concentration gradient has been observed, directly demonstating P-gp's functional impact [4].

Table 1: Impact of Modulators on Talinolol Intestinal Absorption via P-gp

Modulator TypeCompoundEffect on P-gpImpact on Talinolol PharmacokineticsReference
InhibitorTPGS (0.04%)Inhibition↑ AUC₀–∞ by 39% ↑ Cₘₐₓ by 100% [2]
InhibitorVerapamilInhibition↑ Absorption (Net secretion inhibited) [4]
InhibitorErythromycinInhibition↑ Absorption [4]
InducerCarbamazepineInduction (MRNA ↑)↓ Absorption to 53.2% (from 62.1%) [8]
InducerRifampicinInduction↓ Bioavailability [4]
InducerSt. John's WortInduction↓ Bioavailability [4]
NonePoloxamer 188 (0.8%)No effectNo significant change in AUC or Cₘₐₓ [2]

Hepatic Uptake Pathways Involving OATP1B1 and OCT1 Transporters

Following absorption, talinolol reaches the liver where uptake transporters influence its hepatocellular concentration and subsequent biliary excretion.

  • OATP1B1 (SLCO1B1): Genetic variation in SLCO1B1 significantly impacts talinolol pharmacokinetics. The c.388A>G (rs2306283, Asn130Asp) polymorphism is a major determinant of hepatic OATP1B1 expression. Carriers of the SLCO1B1 c.388A>G variant (particularly as part of haplotypes lacking the c.521T>C variant) exhibited increased OATP1B1 expression and function. This was associated with altered pharmacokinetics of OATP1B1 substrates like atorvastatin, suggesting a potential role in talinolol hepatic uptake [3] [6]. Furthermore, the SLCO1B11b haplotype (containing 388G) was associated with a significantly shorter talinolol elimination half-life (12.2 ± 1.6 h) compared to the wild-type *SLCO1B11a/*1a genotype (14.5 ± 1.4 h, P=0.01), indicating enhanced hepatic clearance possibly via OATP1B1-mediated uptake [9].
  • OCT1 (SLC22A1): Although comprehensive in vitro substrate screens are limited, talinolol's cationic structure suggests potential interaction with the hepatic organic cation transporter OCT1. Polymorphisms in OCT1 (e.g., SLC22A1) were investigated alongside other transporters (ABCB1, ABCC2, ABCG2, ABCB5) in the large twin study, but no significant association with talinolol clearance was found, suggesting OCT1 plays a minor role compared to OATP1B1 or efflux transporters in its hepatic handling [9].
  • Hepatic Clearance Variability: The hepatic uptake process, mediated primarily by OATP1B1, contributes significantly to the interindividual variability in talinolol systemic clearance and elimination half-life.

Renal Excretion Mechanisms and MRP2-Mediated Efflux

Renal excretion constitutes a major elimination pathway for talinolol, involving both glomerular filtration and active tubular secretion/efflux.

  • MRP2 (ABCC2) Role: Talinolol is a substrate for the efflux transporter Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), expressed on the apical membrane of renal proximal tubule cells and hepatocytes. MRP2 actively secretes talinolol into the urine and bile. Similar to P-gp, MRP2 is co-induced by agents like rifampicin, carbamazepine, and St. John's Wort. Carbamazepine treatment significantly increased duodenal MRP2 mRNA (2.1-fold) and protein content, correlating with increased renal clearance (CLᵣ) of talinolol (r=0.596, P=0.025) [8].
  • Renal Clearance Correlation: Studies show a significant correlation between renal talinolol clearance and the expression levels of both MDR1 (P-gp) mRNA (r=0.612, P=0.020) and MRP2 mRNA (r=0.596, P=0.025) in the duodenum, highlighting the systemic regulation of these transporters and their combined impact on renal elimination [8].
  • Impact of MRP2 Polymorphism: The MRP2 exon 10 Val417Ile (G1249A) polymorphism has been associated with reduced oral bioavailability of talinolol, suggesting impaired function or expression impacting either intestinal efflux or renal/biliary secretion [9].

Impact of Polymorphisms in ABCB1/MDR1 on Bioavailability Variability

The gene encoding P-gp, ABCB1 (or MDR1), is highly polymorphic. The impact of its polymorphisms on talinolol pharmacokinetics has been extensively studied but results are complex and sometimes conflicting.

  • Key Polymorphisms: The most frequently studied ABCB1 SNPs are the silent C1236T (exon 12), G2677T/A (exon 21, Ala893Ser/Thr), and C3435T (exon 26, silent) variants. These SNPs are in strong linkage disequilibrium, forming common haplotypes (e.g., *1, *3, *5, *6, *7) [5] [9].
  • Mixed Evidence: Studies report associations between specific SNPs or haplotypes and talinolol disposition, but findings lack consistency:
  • Some studies found associations between the 3435TT genotype or 2677TT genotype and increased talinolol absorption or bioavailability, suggesting reduced P-gp activity.
  • Other studies, including a large twin study, found no significant impact of ABCB1 polymorphisms (including C1236T, G2677T/A, C3435T and related haplotypes) on talinolol oral clearance or bioavailability after controlling for environmental factors [9].
  • Low Heritability of Talinolol PK: A pivotal study in monozygotic (MZ, 42 pairs) and dizygotic (DZ, 13 pairs) twins revealed that variation in talinolol oral clearance (ranging ~9-fold) was primarily determined by environmental factors (100%), not genetic factors. Structural equation modeling attributed 53.5% of variation to common environmental effects (affecting twins similarly) and 46.5% to unique environmental effects. Factors like sex, BMI, total protein consumption, and vegetable consumption significantly influenced talinolol pharmacokinetics [9].
  • Conclusion on Genetic Impact: While SLCO1B1 polymorphisms significantly influence hepatic OATP1B1 expression and talinolol elimination, the impact of ABCB1 polymorphisms on talinolol bioavailability is likely modest and potentially obscured by strong environmental influences (diet, co-medications inducing/inhibiting transporters). The high sensitivity of P-gp expression and function to environmental modulators appears to outweigh the contribution of common ABCB1 genetic variations to talinolol pharmacokinetic variability [5] [9].

Table 2: Key Genetic Polymorphisms and Their Observed Impact on Talinolol Disposition

GeneTransporterPolymorphismKey Variant(s)Observed Impact on Talinolol PKEvidence Consistency
SLCO1B1OATP1B1Haplotype defining*1b (contains c.388A>G)↓ Elimination half-life (12.2 vs 14.5 h in 1a/1a)Moderate [9]
SLCO1B1OATP1B1c.388A>G (rs2306283)388G↑ Hepatic OATP1B1 expression (P=0.00034); Alters atorvastatin PKStrong [3]
ABCC2MRP2G1249A (Val417Ile)1249A (417Ile)↓ Oral BioavailabilityLimited [9]
ABCB1P-gp (MDR1)C1236T, G2677T/A, C3435TVarious haplotypes (e.g., *3, *5, *6)Mixed findings: Some report altered absorption/bioavailability, Twin study found no significant impactInconsistent [5] [9]
SLC22A1OCT1Various functional variantse.g., R61C, G401S, M420del, G465RNo significant association with clearanceLimited (Negative) [9]

Properties

CAS Number

57460-41-0

Product Name

Talinolol

IUPAC Name

1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea

Molecular Formula

C20H33N3O3

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25)

InChI Key

MXFWWQICDIZSOA-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O

Solubility

Soluble in DMSO

Synonyms

1-(4-cyclohexylureidophenoxy)-2-hydroxy-3-tert-butylaminopropane
cordanum
talinolol
talinolol acetate
talinolol benzoate
talinolol hydrochloride
talinolol monoacetate
talinolol monohydrochloride
talinolol mononitrate
talinolol monosalicylate
talinolol nitrate
talinolol oxalate
talinolol oxalate (2:1)
talinolol salicylate
talinolol sulfate
talinolol sulfate (2:1)
talinolol tartrate (2:1), L-(+)-isomer
talinolol tartrate, L-(+)-isomer
talinolol, (+-)-isome

Canonical SMILES

CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.